molecular formula C9H13N3O3 B1480402 6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid CAS No. 2098086-17-8

6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid

Cat. No.: B1480402
CAS No.: 2098086-17-8
M. Wt: 211.22 g/mol
InChI Key: USQGDMYNJBLIME-UHFFFAOYSA-N
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Description

6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid is a versatile chemical compound used in diverse scientific research. It is a type of pyrimidine, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Scientific Research Applications

Novel Synthesis Methods

Another area of research is the development of novel synthesis methods for pyrimidine derivatives, which can lead to new compounds with potential therapeutic applications. Santilli, Kim, and Wanser (1971) described a new method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, demonstrating the versatility and potential of pyrimidine derivatives in synthesizing biologically active compounds. Their work contributes to the broader understanding of pyrimidine chemistry and its applications in medicinal chemistry (A. A. Santilli, D. H. Kim, & S. Wanser, 1971).

Antimicrobial Activity

Research on pyrimidine derivatives also extends to evaluating their antimicrobial properties. Shanmugasundaram et al. (2011) synthesized novel pyrido[2,3-d]pyrimidine-carboxylate derivatives and assessed their antibacterial, antifungal, and antitumor activities. Their findings contribute to the search for new antimicrobial agents and underscore the potential of pyrimidine derivatives in this field (P. Shanmugasundaram et al., 2011).

Biochemical Analysis

Biochemical Properties

6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with β-glucuronidase, an enzyme involved in the hydrolysis of glucuronides . The interaction between this compound and β-glucuronidase is characterized by enzyme inhibition, which can be useful in studying diseases associated with elevated β-glucuronidase activity, such as colon cancer and renal diseases .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce the expression of heat shock proteins and downregulate proinflammatory signals in human keratinocytes . This compound’s ability to modulate cellular responses makes it a valuable tool for studying cell function and stress responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific sites on enzymes like β-glucuronidase, leading to enzyme inhibition . Additionally, it can influence gene expression by modulating transcription factors and signaling pathways, thereby altering cellular responses to various stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained cellular responses, such as prolonged expression of heat shock proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular responses. At higher doses, it can cause toxic or adverse effects, including cellular stress and apoptosis . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes in the citric acid cycle and related pathways, thereby affecting cellular energy production and metabolism . These interactions highlight the compound’s potential to modulate metabolic processes and its relevance in metabolic research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, which determine its bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, cytoplasm, or mitochondria, depending on its functional role and interactions with cellular components . Understanding its subcellular localization is crucial for elucidating its activity and function within cells.

Properties

IUPAC Name

6-[ethyl(2-hydroxyethyl)amino]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-2-12(3-4-13)8-5-7(9(14)15)10-6-11-8/h5-6,13H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQGDMYNJBLIME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=NC=NC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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